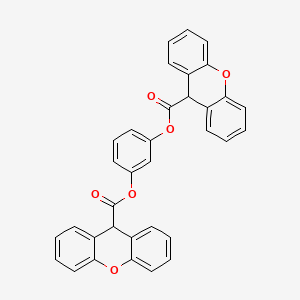
benzene-1,3-diyl bis(9H-xanthene-9-carboxylate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(9H-XANTHENE-9-CARBONYLOXY)PHENYL 9H-XANTHENE-9-CARBOXYLATE is a complex organic compound that belongs to the xanthene family. Xanthene derivatives are known for their diverse biological activities and are widely used in various scientific fields. This compound features a unique structure with two xanthene moieties connected through a phenyl group, making it an interesting subject for research and application.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-XANTHENE-9-CARBONYLOXY)PHENYL 9H-XANTHENE-9-CARBOXYLATE typically involves the esterification of xanthene-9-carboxylic acid with 3-(9H-xanthene-9-carbonyl)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction conditions include stirring the mixture at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
化学反应分析
Types of Reactions
3-(9H-XANTHENE-9-CARBONYLOXY)PHENYL 9H-XANTHENE-9-CARBOXYLATE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products
科学研究应用
3-(9H-XANTHENE-9-CARBONYLOXY)PHENYL 9H-XANTHENE-9-CARBOXYLATE has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe and in the synthesis of other complex organic molecules.
Biology: Employed in the study of enzyme activities and as a marker in biological assays.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and other materials with specific optical properties.
作用机制
The mechanism of action of 3-(9H-XANTHENE-9-CARBONYLOXY)PHENYL 9H-XANTHENE-9-CARBOXYLATE involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, inhibiting the replication process and leading to cell death. Additionally, it can interact with enzymes, altering their activity and affecting metabolic pathways. These interactions contribute to its biological activities and potential therapeutic effects .
相似化合物的比较
Similar Compounds
Xanthene: The parent compound with a simpler structure.
Xanthone: A related compound with a similar tricyclic structure but different functional groups.
Azaxanthone: Contains nitrogen atoms in the aromatic rings, offering different biological activities.
Uniqueness
3-(9H-XANTHENE-9-CARBONYLOXY)PHENYL 9H-XANTHENE-9-CARBOXYLATE is unique due to its dual xanthene structure connected through a phenyl group. This configuration provides distinct optical and biological properties, making it valuable for various research and industrial applications .
属性
分子式 |
C34H22O6 |
|---|---|
分子量 |
526.5 g/mol |
IUPAC 名称 |
[3-(9H-xanthene-9-carbonyloxy)phenyl] 9H-xanthene-9-carboxylate |
InChI |
InChI=1S/C34H22O6/c35-33(31-23-12-1-5-16-27(23)39-28-17-6-2-13-24(28)31)37-21-10-9-11-22(20-21)38-34(36)32-25-14-3-7-18-29(25)40-30-19-8-4-15-26(30)32/h1-20,31-32H |
InChI 键 |
WMWOLWIUVSYSDX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)OC4=CC(=CC=C4)OC(=O)C5C6=CC=CC=C6OC7=CC=CC=C57 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[(2-fluorophenyl)carbamoyl]oxy}-2-methylpropanimidoyl chloride](/img/structure/B15151419.png)

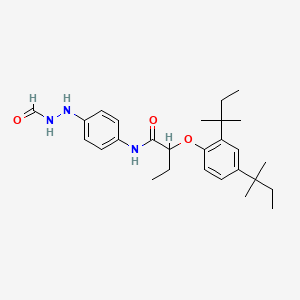
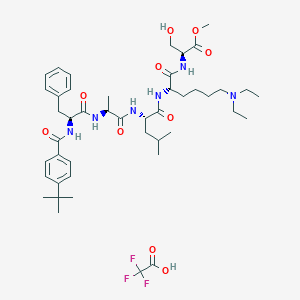
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,5-dimethylphenyl)glycinamide](/img/structure/B15151457.png)
![1-oxo-1-phenylpropan-2-yl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate](/img/structure/B15151465.png)
![4-methyl-N-[2,2,2-trichloro-1-({[4-(ethenylsulfonyl)-2-methoxyphenyl]carbamothioyl}amino)ethyl]benzamide](/img/structure/B15151470.png)
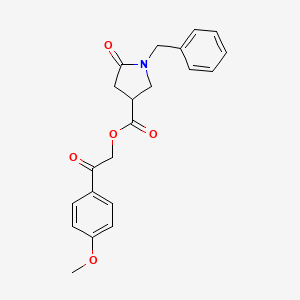
![2-(4-Bromophenyl)-2-oxoethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoate](/img/structure/B15151475.png)
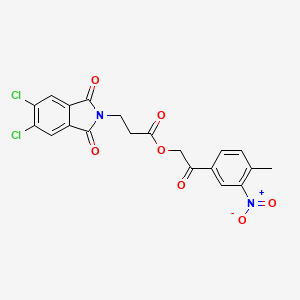
![2-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]propanedihydrazide](/img/structure/B15151495.png)
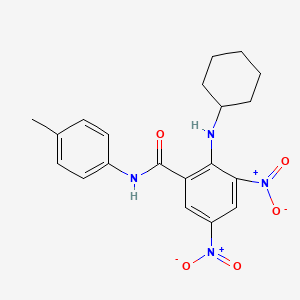
![N-[2-(methylsulfanyl)phenyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B15151512.png)
![phenyl 1,3-dioxo-2-{4-[(2-oxo-2-phenylethoxy)carbonyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B15151519.png)
